molecular formula C10H14N2O2 B1484289 6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098074-38-3

6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484289
CAS RN: 2098074-38-3
M. Wt: 194.23 g/mol
InChI Key: HHFYCDVBERBKAB-UHFFFAOYSA-N
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Description

The compound “6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and material sciences .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Attached to this ring would be a cyclopropylmethyl group and an ethyl group . The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. The pyrimidine ring, for example, might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the pyrimidine ring might confer aromatic stability. The cyclopropyl group could introduce ring strain . The compound’s solubility, melting point, boiling point, and other properties would depend on the exact structure and the functional groups present .

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

The compound has been studied for its molecular structure and vibrational spectra. In a study by Al-Abdullah et al. (2014), the FT-IR and FT-Raman spectra of a related compound, 1-[(Cyclopropylmethoxy)methyl]-5-ethyl-6-(4-methylbenzyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, were recorded. This research included theoretical and experimental investigations of the compound's molecular structure and vibrational wavenumbers. The study also extended to HOMO-LUMO energy gap analysis, NBO, and hyperpolarizability calculations, suggesting potential for nonlinear optical applications due to a significant hyperpolarizability compared to urea (Al-Abdullah et al., 2014).

Synthesis and Electrophilic Reactions

A paper by Mekuskiene and Vainilavicius (2006) explored the synthesis of pyrimidine-2,4-diones and their reaction with various electrophiles. They studied cyclization and alkylation reactions, providing insight into the compound's reactivity and potential for creating derivatives with varied properties (Mekuskiene & Vainilavicius, 2006).

Crystallographic Study

El‐Brollosy et al. (2012) conducted a crystallographic study of a similar compound, 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate. This research provided detailed insights into the crystal structure, including bond angles and lengths, crucial for understanding the compound's physical and chemical properties (El‐Brollosy et al., 2012).

Novel Reaction Pathways

Research by Kobayashi et al. (1995) discussed the reaction of pyrimidine-2,4-dione intermediates with tropone, leading to the formation of novel compounds. This study provides valuable insights into new synthetic pathways and potential applications in medicinal chemistry (Kobayashi et al., 1995).

Synthesis of Derivatives

Hirota et al. (1990) synthesized various derivatives of thieno[2,3-d]pyrimidine-2,4(1H, 3H)-dione, demonstrating the versatility of this compound in forming diverse derivatives with potential applications in pharmaceuticals and materials science (Hirota et al., 1990).

Mechanism of Action

Without specific information about this compound’s use, it’s difficult to comment on its mechanism of action. If it’s used as a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it has medicinal properties, for example, future research might focus on optimizing its synthesis, improving its efficacy, reducing side effects, etc .

properties

IUPAC Name

6-(cyclopropylmethyl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-12-9(13)6-8(11-10(12)14)5-7-3-4-7/h6-7H,2-5H2,1H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFYCDVBERBKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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6-(Cyclopropylmethyl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
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